N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride
Overview
Description
“N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride” is a chemical compound with the molecular formula C12H16Cl2N2S. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride” can be inferred from its molecular structure. For instance, it is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Histamine H1 Receptor Antagonism : A study by Walczyński et al. (1999) synthesized derivatives of 2-[2-(phenylamino)thiazol-4-yl]ethanamine, showing weak H1-antagonistic activity. These compounds were assessed for their potential as antihistamines (Walczyński, Guryn, Zuiderveld, Zhang, & Timmerman, 1999).
Antimicrobial and Antifungal Properties : Pejchal et al. (2015) researched the antimicrobial and antifungal activities of substituted 6-fluorobenzo[d]thiazole amides, derived from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. These compounds showed activity comparable to certain medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015).
Microwave-assisted Synthesis : Kamila, Mendoza, and Biehl (2012) discussed the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, illustrating the efficiency of microwave heating in the synthesis of such compounds (Kamila, Mendoza, & Biehl, 2012).
DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, including N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine derivatives. Their study demonstrated DNA binding properties and assessed cytotoxicity against cancer cell lines (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Anticancer Evaluation : Ravinaik et al. (2021) synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10;;/h3-7,9,13H,2,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJJQGQSORCNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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